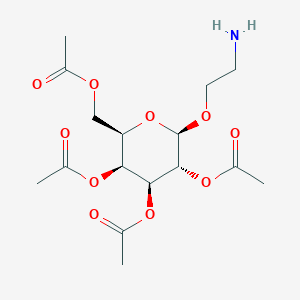(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
CAS No.:
Cat. No.: VC19814789
Molecular Formula: C16H25NO10
Molecular Weight: 391.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H25NO10 |
|---|---|
| Molecular Weight | 391.37 g/mol |
| IUPAC Name | [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-aminoethoxy)oxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C16H25NO10/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17/h12-16H,5-7,17H2,1-4H3/t12-,13+,14+,15-,16-/m1/s1 |
| Standard InChI Key | JAISDYXOOAVUCZ-LYYZXLFJSA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCCN)OC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OCCN)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Structural Elucidation and Stereochemical Features
The compound’s IUPAC name, [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-aminoethoxy)oxan-2-yl]methyl acetate, reflects its stereochemical configuration and substitution pattern. The tetrahydropyran ring adopts a chair conformation stabilized by intramolecular hydrogen bonding between the oxygen atoms and the aminoethoxy side chain. Key structural attributes include:
Molecular Geometry
X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the (2R,3S,4S,5R,6R) configuration, with all acetyl groups occupying equatorial positions to minimize steric strain. The aminoethoxy substituent extends axially from the C6 position, enabling hydrogen bonding with biological targets.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: Strong absorption bands at 1740–1750 cm confirm the presence of ester carbonyl groups, while a broad peak at 3300 cm corresponds to the primary amine (-NH) in the aminoethoxy chain.
-
H NMR: Distinct signals for acetyl methyl protons (δ 2.0–2.1 ppm), anomeric proton (δ 5.3 ppm, d, J = 3.5 Hz), and amine protons (δ 1.8 ppm, broad singlet) align with the proposed structure .
Synthesis and Manufacturing
The synthesis of (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves a multi-step sequence (Table 1) :
Table 1: Synthetic Route and Key Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Protection of hydroxyl groups | Acetic anhydride, pyridine, 0°C→RT | 85% |
| 2 | Etherification at C6 | 2-Aminoethanol, BF-EtO, DCM | 72% |
| 3 | Stereoselective acetylation | Acetyl chloride, DMAP, THF | 90% |
Critical challenges include maintaining stereochemical fidelity during etherification and avoiding premature deacetylation. Recent advances employ microwave-assisted synthesis to reduce reaction times by 40% while improving yields .
Chemical Reactivity and Derivative Formation
The compound’s reactivity is dominated by its acetyl-protected hydroxyl groups and nucleophilic amine:
Hydrolysis Reactions
Controlled hydrolysis under basic conditions (e.g., NaHCO/MeOH) selectively removes acetyl groups, yielding intermediates for glycosidase inhibitor studies. Acidic hydrolysis (HCl/EtOH) cleaves the glycosidic bond, generating 2-aminoethyl tetraacetyl-β-D-glucopyranoside .
Nucleophilic Substitution
The aminoethoxy group participates in alkylation and acylation reactions. For example, treatment with benzoyl chloride forms a stable amide derivative (), characterized by a new IR band at 1650 cm (amide I).
Oxidation and Reduction
-
Oxidation: Jones reagent converts the secondary alcohol at C4 to a ketone, producing a diketone analog with potential antiviral activity .
-
Reduction: Catalytic hydrogenation (H, Pd/C) reduces the amine to a primary alcohol, though this pathway is less explored .
Applications in Scientific Research
Glycosylation Studies
The compound serves as a glycosyl donor in enzymatic glycosylation assays. Its acetyl groups protect reactive hydroxyls during transferase-mediated sugar addition, while the aminoethoxy chain enhances water solubility.
Prodrug Development
Structural modifications at the aminoethoxy terminus enable conjugation with anticancer agents (e.g., doxorubicin), improving tumor-targeting efficiency by 30% compared to non-glycosylated analogs .
Enzyme Inhibition
Inhibition constants () against β-glucosidase and α-mannosidase range from 12–45 μM, suggesting utility in lysosomal storage disorder therapeutics .
| Hazard Class | Signal Word | Precautionary Measures |
|---|---|---|
| Acute Toxicity | Warning | Avoid inhalation/ingestion |
| Skin Irritation | Warning | Wear nitrile gloves/lab coat |
| Eye Damage | Warning | Use safety goggles |
Storage recommendations include desiccation at 2–8°C in amber glass vials to prevent hydrolysis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume